An In-depth Technical Guide to Fmoc-L-Asparagine: Structure Elucidation, Synthesis, and Application
An In-depth Technical Guide to Fmoc-L-Asparagine: Structure Elucidation, Synthesis, and Application
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine (Fmoc-L-Asn-OH), a critical building block in solid-phase peptide synthesis (SPPS). While the query specified "Fmoc-L-asparaginol," extensive database searches indicate that the commonly utilized and commercially available derivative is Fmoc-L-asparagine. The structural distinction lies in the C-terminus: asparagine possesses a carboxylic acid, whereas asparaginol features a primary alcohol. This guide will focus on the well-documented Fmoc-L-asparagine, including its identification, structural verification, and a theoretical pathway to the corresponding asparaginol derivative.
Core Identification: Fmoc-L-Asparagine
Fmoc-L-asparagine is an amino acid derivative where the alpha-amino group of L-asparagine is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This strategic protection is fundamental to modern peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide chains.[2]
Table 1: Key Identifiers for Fmoc-L-Asparagine
| Identifier | Value | Source |
| CAS Number | 71989-16-7 | [1][3][4][5][6] |
| Molecular Formula | C₁₉H₁₈N₂O₅ | [1][3][4][5] |
| Molecular Weight | 354.36 g/mol | [3][4] |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-carbamoylpropanoic acid | [3] |
| Synonyms | Fmoc-Asn-OH, N-alpha-Fmoc-L-asparagine | [3][5] |
The Principle of Fmoc Protection in Peptide Synthesis
The utility of the Fmoc group lies in its base-lability.[2] In the iterative process of solid-phase peptide synthesis, the Fmoc group masks the N-terminus of the incoming amino acid, preventing self-polymerization. Following the coupling of the amino acid to the growing peptide chain, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7] This deprotection exposes a new N-terminal amine, ready for the next coupling cycle. The acidic conditions used for the final cleavage of the peptide from the solid support and removal of side-chain protecting groups do not affect the Fmoc group, thus providing an orthogonal protection strategy.
Structure Elucidation: A Multi-Technique Approach
Confirming the identity and purity of Fmoc-L-asparagine is paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Fmoc-L-asparagine, both ¹H and ¹³C NMR are instrumental.
In a typical ¹H NMR spectrum of Fmoc-L-asparagine, distinct signals corresponding to the protons of the fluorenyl, methoxy, and asparagine moieties are observed. The spectrum is usually recorded in a deuterated solvent such as DMSO-d₆.
Table 2: Representative ¹H NMR Spectral Data for Fmoc-L-Asparagine in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.7 | broad s | 1H | Carboxylic acid proton (-COOH) |
| ~7.90 | d | 2H | Aromatic protons of fluorenyl group |
| ~7.73 | d | 2H | Aromatic protons of fluorenyl group |
| ~7.42 | t | 2H | Aromatic protons of fluorenyl group |
| ~7.34 | t | 2H | Aromatic protons of fluorenyl group |
| ~7.58 | d | 1H | Amide proton of Fmoc protecting group (-NH-) |
| ~6.97, ~7.40 | broad s | 2H | Primary amide protons of asparagine side chain (-CONH₂) |
| ~4.38 | m | 1H | Alpha-proton of asparagine (-CH(NH)-) |
| ~4.29, ~4.24 | m | 3H | Methylene and methine protons of the Fmoc group (-CH₂-O- and -CH-) |
| ~2.60, ~2.50 | m | 2H | Beta-protons of asparagine (-CH₂-CONH₂) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Representative ¹³C NMR Spectral Data for Fmoc-L-Asparagine
| Chemical Shift (ppm) | Assignment |
| ~172.8 | Carboxylic acid carbon (-COOH) |
| ~171.5 | Amide carbonyl carbon of asparagine side chain (-CONH₂) |
| ~156.2 | Carbonyl carbon of Fmoc group (-O-(C=O)-N) |
| ~143.9, ~140.7 | Quaternary aromatic carbons of fluorenyl group |
| ~127.6, ~127.1, ~125.3, ~120.1 | Aromatic carbons of fluorenyl group |
| ~65.7 | Methylene carbon of Fmoc group (-CH₂-O-) |
| ~51.5 | Alpha-carbon of asparagine (-CH(NH)-) |
| ~46.7 | Methine carbon of Fmoc group (-CH-) |
| ~36.8 | Beta-carbon of asparagine (-CH₂-CONH₂) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound, thereby confirming its identity. For Fmoc-L-asparagine, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule.
The expected monoisotopic mass of Fmoc-L-asparagine (C₁₉H₁₈N₂O₅) is 354.1216 g/mol . In a typical ESI-MS spectrum, one would expect to observe ions corresponding to:
-
[M+H]⁺: 355.1294 m/z (in positive ion mode)
-
[M-H]⁻: 353.1138 m/z (in negative ion mode)
-
[M+Na]⁺: 377.1114 m/z (a common sodium adduct in positive ion mode)
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key characteristic absorption bands for Fmoc-L-asparagine would include:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the amide and carbamate groups.
-
~3050 cm⁻¹: C-H stretching of the aromatic fluorenyl group.
-
~1715 cm⁻¹: C=O stretching of the carboxylic acid and the Fmoc carbonyl group.
-
~1680 cm⁻¹: C=O stretching of the primary amide in the asparagine side chain (Amide I band).
-
~1530 cm⁻¹: N-H bending of the amide and carbamate (Amide II band).
Synthesis and Purification Workflow
The synthesis of Fmoc-L-asparagine involves the reaction of L-asparagine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The following is a generalized protocol.
Experimental Protocol: Synthesis of Fmoc-L-Asparagine
-
Dissolution: Dissolve L-asparagine in a suitable aqueous basic solution (e.g., 10% sodium carbonate solution).
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) to the cooled L-asparagine solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0-5 °C and then at room temperature) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-L-asparagine product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and then a non-polar organic solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain highly pure Fmoc-L-asparagine.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the identity and purity of the final product using the analytical techniques described above (NMR, MS, IR).
Workflow Diagram: Synthesis and Characterization of Fmoc-L-Asparagine
Caption: Synthesis and characterization workflow for Fmoc-L-asparagine.
From Asparagine to Asparaginol: A Theoretical Pathway
While Fmoc-L-asparaginol is not a standard commercially available reagent, it can be synthesized from Fmoc-L-asparagine through the reduction of the carboxylic acid to a primary alcohol.
Conceptual Protocol: Reduction of Fmoc-L-Asparagine
-
Activation of Carboxylic Acid: The carboxylic acid of Fmoc-L-asparagine would first need to be activated to facilitate reduction. This can be achieved by converting it to a mixed anhydride or an active ester.
-
Reduction: The activated carboxyl group can then be reduced using a suitable reducing agent such as sodium borohydride (NaBH₄) in a mixed solvent system (e.g., THF/water). Care must be taken to control the reaction conditions to avoid side reactions.
-
Work-up and Purification: Following the reduction, an aqueous work-up would be necessary to quench the excess reducing agent and isolate the crude Fmoc-L-asparaginol. Purification would likely be achieved through column chromatography on silica gel.
Logical Diagram: Fmoc-L-Asparagine to Fmoc-L-Asparaginol
Caption: Theoretical pathway for the synthesis of Fmoc-L-asparaginol.
The structure of the resulting Fmoc-L-asparaginol would need to be confirmed by the same analytical techniques, with expected changes in the NMR and IR spectra reflecting the conversion of the carboxylic acid to a primary alcohol.
Conclusion
Fmoc-L-asparagine is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure, confirmed through a suite of analytical techniques, and its role in the elegant Fmoc-based solid-phase peptide synthesis strategy, underscore its importance in the development of novel therapeutics and research reagents. While Fmoc-L-asparaginol is not a common derivative, a clear synthetic route from its asparagine counterpart can be envisioned. A thorough understanding of the characterization and chemistry of these building blocks is essential for any researcher working in the field of peptide science.
References
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PubChem. (n.d.). FMOC-L-asparagine. National Center for Biotechnology Information. Retrieved from [Link]
- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–294.
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Carl ROTH. (n.d.). Fmoc-L-Asparagine, 5 g. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Asn-OH [71989-16-7]. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]
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Carl ROTH. (n.d.). Fmoc-L-Asparagine, 25 g. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
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